physicochemical properties of 8-Aminoquinoline-6-carboxylic acid
physicochemical properties of 8-Aminoquinoline-6-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 8-Aminoquinoline-6-carboxylic Acid
Introduction
8-Aminoquinoline-6-carboxylic acid is a bifunctional heterocyclic compound featuring the privileged 8-aminoquinoline scaffold appended with a carboxylic acid moiety. The 8-aminoquinoline core is renowned in medicinal chemistry, forming the basis of crucial antimalarial drugs like Primaquine and Tafenoquine.[1][2] The introduction of a carboxylic acid group at the 6-position not only provides a handle for further chemical modification but also introduces a key site for ionic interactions, significantly influencing the molecule's physicochemical profile.[3]
This guide offers a comprehensive technical overview of the core . It is intended for researchers, chemists, and drug development professionals who require a deep understanding of this molecule's behavior in experimental and physiological systems. We will move beyond simple data presentation to explain the causality behind these properties and provide robust, field-proven protocols for their validation.
Molecular Structure and Core Properties
The unique arrangement of a basic amino group, a weakly basic quinoline nitrogen, and an acidic carboxyl group on a rigid aromatic framework dictates the compound's properties.
Caption: Molecular structure of 8-Aminoquinoline-6-carboxylic acid.
Table 1: Key Identifiers and Computed Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₈N₂O₂ | PubChem[4] |
| Molecular Weight | 188.18 g/mol | PubChem[4] |
| IUPAC Name | 8-aminoquinoline-6-carboxylic acid | - |
| Computed XLogP3 | 1.4 | PubChem[4] |
| Hydrogen Bond Donors | 2 | PubChem[4] |
| Hydrogen Bond Acceptors | 4 | PubChem[4] |
Solubility Profile
Expertise & Experience: The solubility of 8-Aminoquinoline-6-carboxylic acid is fundamentally governed by its amphiprotic nature. The presence of both a basic amino group and an acidic carboxylic acid means its ionization state—and thus its aqueous solubility—is highly dependent on pH. At its isoelectric point, the molecule will exist predominantly as a zwitterion, likely exhibiting minimal aqueous solubility due to strong intermolecular electrostatic interactions and hydrogen bonding in the solid state. Solubility is expected to increase significantly in both acidic (pH < pKa of carboxyl) and basic (pH > pKa of amino) conditions, where the molecule forms the more soluble cationic and anionic species, respectively. In organic solvents, solubility is predicted to be highest in polar aprotic solvents like DMSO and DMF, which can disrupt the strong intermolecular hydrogen bonds.
Experimental Protocol: Thermodynamic (Shake-Flask) Solubility Assay
This method determines the equilibrium solubility and is considered the gold standard.
Caption: Workflow for Thermodynamic Solubility Determination.
Step-by-Step Methodology:
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Preparation: Add an excess amount of solid 8-Aminoquinoline-6-carboxylic acid to a series of vials containing buffers of varying pH (e.g., pH 2.0, 5.0, 7.4, 9.0) and selected organic solvents (e.g., DMSO, Ethanol). The solid phase must be clearly visible.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.
-
Separation: After equilibration, clarify the samples by centrifuging at high speed (>10,000 g) or filtering through a suitable syringe filter (e.g., 0.22 µm PVDF) to remove all undissolved solid.
-
Quantification: Carefully take an aliquot of the clear supernatant and dilute it into a suitable mobile phase. Quantify the concentration of the dissolved compound using a pre-validated analytical method, such as HPLC-UV.
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Causality Check: The measured solubility should be lowest near the molecule's isoelectric point and increase at pH extremes, validating the amphiprotic model.
Acid-Base Properties (pKa)
Expertise & Experience: The pKa values are critical determinants of the compound's behavior in biological systems. There are three key ionizable centers:
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Carboxylic Acid (-COOH): This group is acidic. For a carboxylic acid on a quinoline ring, the pKa is expected to be in the range of 3-4.
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Amino Group (-NH₂): The 8-amino group is basic. The pKa of the conjugate acid (R-NH₃⁺) for 8-aminoquinoline itself is approximately 3.99.[5]
-
Quinoline Ring Nitrogen: This nitrogen is weakly basic, with the pKa of the quinolinium ion typically being around 4-5.
The electronic interplay between these groups will modulate their individual pKa values. The electron-withdrawing nature of the carboxylic acid may slightly decrease the basicity (lower the pKa) of the amino and quinoline nitrogen groups. A precise determination is essential.
Experimental Protocol: Potentiometric Titration for pKa Determination
This method directly measures pH changes upon addition of a titrant to determine the pKa values.
Step-by-Step Methodology:
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Solution Preparation: Accurately prepare a solution of 8-Aminoquinoline-6-carboxylic acid (e.g., 1-5 mM) in a co-solvent system (e.g., 20% Methanol/Water) to ensure solubility across the pH range.
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Titration Setup: Place the solution in a jacketed beaker with constant stirring and temperature control. Insert a calibrated pH electrode.
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Acidic Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), recording the pH after each incremental addition of the titrant.
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Basic Titration: In a separate experiment, titrate the sample solution with a standardized strong acid (e.g., 0.1 M HCl) to determine the basic pKa values.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. The first derivative of the plot can be used to accurately locate the equivalence points.
Spectroscopic Characterization
Spectroscopic analysis provides the foundational fingerprint for compound identification, purity assessment, and quantification.
UV-Visible Spectroscopy
Expertise & Experience: The quinoline ring system is a strong chromophore, expected to exhibit multiple absorption bands in the UV region. Typically, quinolines show two main absorption bands: one around 270-290 nm and a higher energy band around 220-240 nm. The substitution pattern and ionization state will cause shifts (bathochromic or hypsochromic) in these absorption maxima (λₘₐₓ). Protonation of the quinoline nitrogen or deprotonation of the carboxyl group will alter the electronic distribution and thus the UV spectrum, making UV-Vis spectroscopy a viable method for pKa determination as well.
Experimental Protocol: UV-Vis Spectral Analysis
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Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) in DMSO.
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Working Solutions: Dilute the stock solution to a final concentration of 10-50 µM in various buffers (pH 2, 7.4, 10) to observe the spectra of the cationic, neutral/zwitterionic, and anionic species.
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Spectral Scan: Using a dual-beam spectrophotometer, scan the absorbance from 200 nm to 450 nm against a buffer blank.
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Analysis: Identify the λₘₐₓ for each species. The shift in λₘₐₓ as a function of pH can be used to construct a Henderson-Hasselbalch plot to calculate pKa values, providing a self-validating cross-check to potentiometric titration.
Fluorescence Spectroscopy
Expertise & Experience: 8-Aminoquinoline and its derivatives are known to be fluorescent.[5] The fluorescence is often sensitive to the local environment, including solvent polarity and hydrogen-bonding capacity. The emission properties are tied to the formation of an intramolecular hydrogen bond between the 8-amino group and the quinoline nitrogen. The presence of the carboxylic acid group may modulate this behavior or introduce new quenching/enhancement pathways.
Experimental Protocol: Fluorescence Emission and Excitation Scans
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Sample Preparation: Prepare dilute solutions (e.g., 1-10 µM) in a range of solvents (e.g., cyclohexane, ethanol, water) to assess solvatochromic effects.
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Excitation Scan: Set the emission monochromator to an estimated emission wavelength and scan the excitation wavelengths to determine the optimal excitation wavelength (λₑₓ), which should correspond to an absorption maximum.
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Emission Scan: Set the excitation monochromator to the determined λₑₓ and scan the emission wavelengths to record the fluorescence spectrum and identify the emission maximum (λₑₘ).
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Quantum Yield (Optional): Measure the quantum yield relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄) to quantify the emission efficiency.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: ¹H and ¹³C NMR are definitive methods for structural confirmation and purity analysis. For 8-Aminoquinoline-6-carboxylic acid, the aromatic region of the ¹H NMR spectrum will be complex, showing distinct doublets and triplets characteristic of the substituted quinoline ring. The chemical shifts of protons near the amino and carboxyl groups will be particularly informative. For instance, anisotropic shielding from the aromatic system can affect nearby protons, a phenomenon noted in related 8-aminoquinoline amides.[6]
Table 2: Predicted ¹H NMR Chemical Shift Ranges (in DMSO-d₆)
| Proton(s) | Predicted δ (ppm) | Rationale |
| Aromatic CH | 7.0 - 8.9 | Typical range for quinoline ring protons. |
| -NH₂ | 5.0 - 6.5 | Broad singlet, exchangeable with D₂O. |
| -COOH | 12.0 - 13.5 | Very broad singlet, exchangeable with D₂O. |
Experimental Protocol: NMR Data Acquisition
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Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which solubilizes polar compounds and allows observation of labile protons).
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¹H NMR: Acquire a standard ¹H spectrum. Perform a D₂O exchange experiment (add a drop of D₂O to the NMR tube and re-acquire the spectrum) to confirm the -NH₂ and -COOH proton signals, which will disappear.
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¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Expected signals include those for aromatic carbons (110-150 ppm) and the carboxyl carbon (>165 ppm).
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2D NMR: If the structure is ambiguous, run 2D experiments like COSY (proton-proton correlations) and HSQC/HMBC (proton-carbon correlations) to definitively assign all signals.
Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry is essential for confirming the molecular weight and elemental composition. Electrospray ionization (ESI) is the ideal technique for this polar, ionizable molecule. In positive ion mode (ESI+), the molecule will be detected as the protonated species [M+H]⁺. In negative ion mode (ESI-), it will be detected as the deprotonated species [M-H]⁻. High-resolution mass spectrometry (HRMS) can confirm the elemental formula to within a few parts per million (ppm).
Experimental Protocol: HRMS (ESI-TOF) Analysis
-
Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile/water.
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Infusion: Infuse the sample directly into the ESI source of a time-of-flight (TOF) mass spectrometer.
-
Data Acquisition: Acquire spectra in both positive and negative ion modes.
-
Analysis:
-
Expected [M+H]⁺: m/z 189.0664
-
Expected [M-H]⁻: m/z 187.0508
-
Compare the measured accurate mass to the theoretical mass. A mass error of <5 ppm provides high confidence in the elemental composition.
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Stability and Storage
Expertise & Experience: Compounds containing an amino group on an aromatic ring, like 8-aminoquinoline, can be susceptible to oxidative degradation, often leading to coloration.[5] The presence of the carboxylic acid may influence this reactivity. Stability against light (photostability), temperature, and pH should be evaluated for proper handling and formulation.
Recommended Storage: To ensure long-term integrity, 8-Aminoquinoline-6-carboxylic acid should be stored:
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In a cool, dark place.
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Under an inert atmosphere (e.g., Argon or Nitrogen).
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In a tightly sealed container to protect from moisture.
Protocol: Forced Degradation Study (for Stability Assessment)
-
Stress Conditions: Expose solutions of the compound to various stress conditions:
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Acid/Base Hydrolysis: 0.1 M HCl and 0.1 M NaOH at elevated temperature (e.g., 60°C).
-
Oxidation: 3% H₂O₂ at room temperature.
-
Thermal: Solid and solution heated to 60°C.
-
Photolytic: Solution exposed to high-intensity light (ICH Q1B guidelines).
-
-
Analysis: At specified time points, analyze the stressed samples by a stability-indicating HPLC method (a method that can separate the parent compound from all degradation products).
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Evaluation: Quantify the loss of the parent compound and identify major degradants (e.g., by LC-MS) to understand the degradation pathways.
Conclusion
8-Aminoquinoline-6-carboxylic acid is a molecule whose physicochemical properties are defined by the interplay of its three key functional groups. Its pH-dependent solubility, distinct spectroscopic signature, and potential for environmental sensitivity are critical parameters for any researcher in the fields of medicinal chemistry, drug discovery, or materials science. The experimental frameworks provided here offer a robust, self-validating system for the empirical characterization of this promising chemical entity, ensuring that subsequent biological or material studies are built on a solid foundation of chemical knowledge.
References
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Al-Karrawi, S. M., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Available at: [Link]
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Benci, K., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. National Institutes of Health (NIH). Available at: [Link]
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PubChem. (n.d.). 8-Aminoquinoline. National Center for Biotechnology Information. Available at: [Link]
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Wikipedia. (n.d.). 8-Aminoquinoline. Wikipedia. Available at: [Link]
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Ishaq, A., et al. (2024). Quinoline-6-Carboxylic Acid Derivatives: A New Class of Potent Ectonucleotidase Inhibitors. ResearchGate. Available at: [Link]
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Krasutsky, S., et al. (2018). Synthesis of 8-Aminoquinoline Amides of Ursonic and Oleanonic Acid. MDPI. Available at: [Link]
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PubChem. (n.d.). 2-Aminoquinoline-6-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]
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